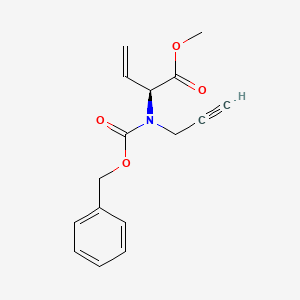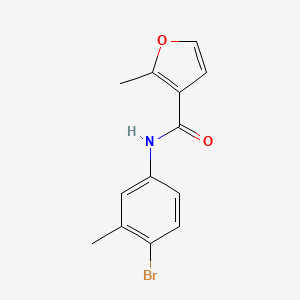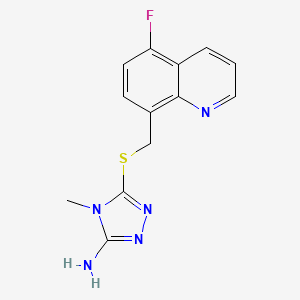
5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4h-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4h-1,2,4-triazol-3-amine is a complex organic compound that incorporates a quinoline moiety, a triazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4h-1,2,4-triazol-3-amine typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including cyclization reactions and nucleophilic substitution of fluorine atoms.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the quinoline derivative with a suitable thiol compound under basic conditions.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced quinoline or triazole derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4h-1,2,4-triazol-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(((5-Fluoroquinolin-8-yl)methyl)thio)-4-methyl-4h-1,2,4-triazol-3-amine is unique due to its combination of a quinoline moiety, a triazole ring, and a thioether linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12FN5S |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
5-[(5-fluoroquinolin-8-yl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C13H12FN5S/c1-19-12(15)17-18-13(19)20-7-8-4-5-10(14)9-3-2-6-16-11(8)9/h2-6H,7H2,1H3,(H2,15,17) |
InChI Key |
YSTGPGBYDRHBTH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=C3C(=C(C=C2)F)C=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2,6-bis(3-propan-2-ylphenyl)phenyl]phenyl]-dicyclohexylphosphane](/img/structure/B14917546.png)
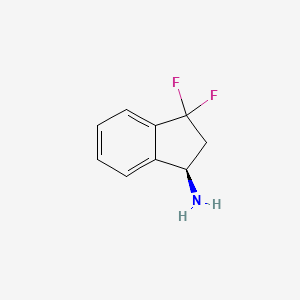
![n-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)butyramide](/img/structure/B14917562.png)
![(4,5,6,7-Tetrahydrobenzo[c]thiophen-1-yl)methanol](/img/structure/B14917569.png)
![n-(3,4-Dimethoxyphenethyl)-N-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B14917570.png)
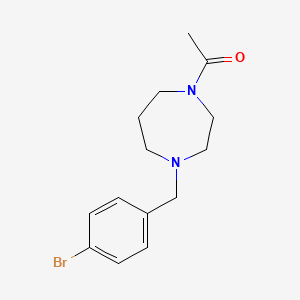
![4-[4-(4-Carboxyphenoxy)phenoxy]phthalic acid](/img/structure/B14917576.png)



